5-Chloro-2-(2,4-dimethylphenoxy)aniline
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Overview
Description
Preparation Methods
The synthesis of 5-Chloro-2-(2,4-dimethylphenoxy)aniline can be achieved through various methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reduction of nitroarenes, which can be achieved using various reducing agents .
Chemical Reactions Analysis
5-Chloro-2-(2,4-dimethylphenoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
5-Chloro-2-(2,4-dimethylphenoxy)aniline is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
5-Chloro-2-(2,4-dimethylphenoxy)aniline can be compared to other similar compounds, such as:
2,5-Dichloroaniline: This compound has two chlorine atoms and exhibits different reactivity and applications.
5-Chloro-2-(2,3-dimethylphenoxy)aniline: This is a structural isomer with the same molecular formula but different positioning of the methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity.
Properties
IUPAC Name |
5-chloro-2-(2,4-dimethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMSDCGRGSGISH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263338 |
Source
|
Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937606-29-6 |
Source
|
Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937606-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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